molecular formula C6H6BrClN2O2 B1381525 3-Bromo-5-nitroaniline hydrochloride CAS No. 1803603-87-3

3-Bromo-5-nitroaniline hydrochloride

Cat. No. B1381525
CAS RN: 1803603-87-3
M. Wt: 253.48 g/mol
InChI Key: WWMZVSCPLTZIEX-UHFFFAOYSA-N
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Description

3-Bromo-5-nitroaniline hydrochloride is a chemical compound with the molecular formula C6H6BrClN2O2 . It is used as a pharmaceutical intermediate and a chemical intermediate .


Synthesis Analysis

The synthesis of 3-Bromo-5-nitroaniline hydrochloride involves several steps. Aniline cannot be nitrated directly, as the amino group is very sensitive to the acidic conditions of nitration. Therefore, first the amino group will be protected, then the nitration reaction will be carried out, and finally the protecting group will be eliminated to obtain the desired product .


Molecular Structure Analysis

The molecular weight of 3-Bromo-5-nitroaniline hydrochloride is 253.48 g/mol . The InChI code is 1S/C6H5BrN2O2.ClH/c7-4-1-5(8)3-6(2-4)9(10)11;/h1-3H,8H2;1H . The molecular formula is C6H5BrN2O2 .


Physical And Chemical Properties Analysis

3-Bromo-5-nitroaniline hydrochloride is a powder . Its exact physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature.

Scientific Research Applications

Pharmacology

In pharmacology, 3-Bromo-5-nitroaniline hydrochloride is utilized in the synthesis of complex organic molecules that can serve as potential drug candidates. Its reactivity due to the presence of both bromine and nitro groups makes it a valuable intermediate in the construction of pharmacologically active compounds. For instance, it can be used to develop novel compounds with potential antibacterial or anti-inflammatory properties .

Material Science

Within material science, this compound’s derivatives could be explored for creating new polymers or coatings with specific characteristics, such as enhanced thermal stability or unique electronic properties. The nitro group, in particular, could be reduced to an amine, providing a functional group that can bind to a variety of substrates or participate in further chemical reactions .

Chemical Synthesis

3-Bromo-5-nitroaniline hydrochloride: plays a crucial role in multistep synthetic processes. It can act as a precursor for synthesizing dyes, pigments, and other aromatic compounds. Its ability to undergo electrophilic substitution reactions makes it a versatile building block for constructing complex organic structures .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in quantitative and qualitative analysis methods. Its distinct spectroscopic properties allow it to be a reference compound in UV-Vis spectroscopy or as a chromophore in HPLC methods for detecting or quantifying other substances .

Life Sciences

In life sciences research, 3-Bromo-5-nitroaniline hydrochloride might be used in bioconjugation techniques where it can be attached to biomolecules for tracking or probing biological processes. Its reactive groups can be modified to link with proteins, nucleic acids, or other cellular components, aiding in the study of cell biology and biochemistry .

Environmental Studies

The compound’s potential applications in environmental studies include its use as a tracer or marker in environmental fate studies. Researchers could track its degradation products to study pollutant breakdown pathways or to develop new methods for the remediation of nitroaromatic contaminants in the environment .

Safety and Hazards

3-Bromo-5-nitroaniline hydrochloride is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-bromo-5-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2.ClH/c7-4-1-5(8)3-6(2-4)9(10)11;/h1-3H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMZVSCPLTZIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-nitroaniline hydrochloride

CAS RN

1803603-87-3
Record name 3-bromo-5-nitroaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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